(Z)-6-hydroxy-2-(2-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(2-methylphenyl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15-5-3-4-6-16(15)13-20-21(26)17-7-8-19(25)18(22(17)27-20)14-24-11-9-23(2)10-12-24/h3-8,13,25H,9-12,14H2,1-2H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWYPZLXWRDJDS-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-hydroxy-2-(2-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family. This compound has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory, anti-cancer, and anti-microbial effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran core, which is known for its diverse biological activities. The presence of the hydroxyl group and the piperazine moiety enhances its pharmacological profile.
Anti-inflammatory Activity
Research indicates that benzofuran derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to suppress pro-inflammatory cytokines such as TNF-alpha and IL-1. A study reported that specific benzofuran derivatives reduced TNF levels by up to 93.8% and IL-1 levels by 98% in vitro, demonstrating their potential in managing chronic inflammatory conditions .
Anticancer Activity
Benzofuran derivatives have also been explored for their anticancer properties. In vitro studies have demonstrated that certain analogs exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). A notable finding was that compounds with a similar structure exhibited significant inhibition of cell proliferation and induced apoptosis in these cell lines . The mechanism of action is believed to involve the induction of oxidative stress and disruption of cellular signaling pathways.
Antimicrobial Activity
The antimicrobial potential of benzofuran derivatives has been documented extensively. Some studies have highlighted their efficacy against various bacterial strains, showing promise as novel antimicrobial agents. For example, derivatives synthesized from benzofuran cores displayed notable activity against both gram-positive and gram-negative bacteria .
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled study, a derivative similar to this compound was administered to murine models with induced inflammation. The results indicated a marked reduction in inflammatory markers, suggesting that this compound could be a candidate for treating inflammatory diseases .
Case Study 2: Anticancer Efficacy
A series of experiments evaluated the anticancer effects of related benzofuran compounds on MDA-MB-231 cells. The results showed that treatment with these compounds led to a significant decrease in cell viability and increased apoptosis rates compared to untreated controls. The study concluded that these compounds could be further developed as potential therapeutic agents for breast cancer treatment .
Data Tables
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to (Z)-6-hydroxy-2-(2-methylbenzylidene)-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one exhibit significant antimicrobial properties. Studies have shown that derivatives of benzofuran compounds can inhibit various bacterial strains, making them potential candidates for developing new antibiotics. For instance, a related compound demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.5 to 20 µg/mL against several pathogens .
Antioxidant Properties
The antioxidant capacity of this compound is noteworthy. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. Studies have reported high DPPH scavenging percentages for similar benzofuran derivatives, indicating their potential as effective antioxidants .
Anti-inflammatory Effects
Inflammation is a common underlying factor in many chronic diseases. The compound has shown promise in stabilizing human red blood cell membranes, which correlates with anti-inflammatory effects. This activity suggests potential therapeutic applications in treating inflammatory conditions .
CNS Activity
The presence of the piperazine moiety in the structure suggests potential central nervous system (CNS) activity. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems, indicating that this compound may also possess neuroactive properties .
Synthetic Pathways
The synthesis of this compound typically involves multi-step synthetic routes:
- Step 1: Formation of the benzofuran core through cyclization reactions.
- Step 2: Introduction of the hydroxyl group via selective reduction or hydrolysis.
- Step 3: Alkylation with piperazine derivatives to yield the final product.
These synthetic strategies are crucial for optimizing yield and purity, allowing for further biological testing and application development.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of benzofuran derivatives, including those structurally related to this compound. Results indicated that specific modifications increased potency against resistant bacterial strains, supporting the compound's potential as a lead structure for antibiotic development .
Case Study 2: Neuroprotective Effects
In another investigation, compounds similar to this compound were tested for neuroprotective effects against NMDA-induced toxicity in neuronal cell cultures. The results demonstrated significant protective effects, suggesting that this class of compounds could be beneficial in treating neurodegenerative diseases .
Q & A
Q. Q1. What are the standard synthetic routes for preparing this benzofuran derivative, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound is synthesized via a base-catalyzed condensation reaction between 6-hydroxybenzofuran-3(2H)-one and 2-methylbenzaldehyde, followed by functionalization of the 7-position with a 4-methylpiperazinylmethyl group. Key steps include:
- Condensation : Use of NaOH or K₂CO₃ in ethanol/methanol under reflux (70–80°C) to form the benzylidene intermediate .
- Mannich Reaction : Introduction of the 4-methylpiperazinylmethyl group via formaldehyde and 4-methylpiperazine in a polar aprotic solvent (e.g., DMF) at 60–70°C .
- Optimization : Yield improvements (≥75%) are achieved by controlling stoichiometry (1:1.2 molar ratio for aldehyde) and using anhydrous conditions to minimize side reactions .
Characterization : Confirmation of the Z-configuration requires NMR (¹H and ¹³C) and X-ray crystallography. Key NMR signals include a downfield singlet (~δ 8.2 ppm) for the benzylidene proton and a piperazine CH₂N resonance at δ 2.3–2.5 ppm .
Advanced Mechanistic Studies
Q. Q2. How does the 4-methylpiperazinylmethyl substituent influence the compound’s bioactivity, and what molecular targets are hypothesized?
Methodological Answer: The 4-methylpiperazine moiety enhances solubility and enables interactions with biological targets via hydrogen bonding and hydrophobic effects. Proposed mechanisms include:
- Enzyme Inhibition : The piperazine nitrogen may coordinate with catalytic residues in kinases or oxidoreductases, as seen in structurally related benzofurans .
- Receptor Modulation : Analogous compounds show affinity for serotonin receptors (5-HT₂A) and σ-receptors, suggesting potential neuromodulatory activity .
Experimental Design : - Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase).
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., CDK2, VEGFR2) using ADP-Glo™ assays .
Data Contradictions in Biological Assays
Q. Q3. How can researchers resolve discrepancies in reported IC₅₀ values across different cytotoxicity assays?
Methodological Answer: Variability in IC₅₀ values (e.g., 2–15 µM in MCF-7 vs. A549 cells) arises from assay conditions and compound stability. Mitigation strategies include:
- Standardized Protocols : Use identical cell passage numbers, serum-free media during treatment, and DMSO controls (<0.1% v/v) .
- Stability Testing : Perform HPLC-MS post-assay to confirm compound integrity. Degradation products (e.g., oxidized benzofuran) may skew results .
- Redox Interference : Pre-treat cells with catalase to neutralize H₂O₂ artifacts in MTT assays .
Advanced Analytical Challenges
Q. Q4. What advanced techniques are required to characterize stereochemical purity and detect trace impurities?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol 85:15) to resolve enantiomeric impurities (<0.5%) .
- LC-HRMS : Identify trace byproducts (e.g., N-oxidized piperazine derivatives) with a Q-TOF mass spectrometer (ESI+ mode) .
- SC-XRD : Resolve Z/E isomerism via single-crystal X-ray diffraction; key torsion angles (C7-C8-C9-C10) should be <10° for the Z-form .
Structure-Activity Relationship (SAR) Exploration
Q. Q5. How can systematic SAR studies be designed to evaluate the role of the 2-methylbenzylidene and piperazine groups?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogenated benzylidenes (e.g., 4-Cl, 2-F) and alternative amines (e.g., morpholine, pyrrolidine) .
- Biological Testing : Compare logP (via shake-flask method), solubility (PBS/DMSO), and cytotoxicity (72-h exposure in NCI-60 cell lines) .
- Key Findings :
Solubility and Formulation Challenges
Q. Q6. What strategies improve aqueous solubility for in vivo studies without compromising bioactivity?
Methodological Answer:
- Salt Formation : React with HCl to generate a water-soluble hydrochloride salt (solubility ≥5 mg/mL in PBS) .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) via emulsion-diffusion; achieves sustained release over 48h .
- Co-Solvents : Use 10% β-cyclodextrin in saline for intravenous administration (pH 6.5–7.0) .
Metabolic Stability Profiling
Q. Q7. How can researchers assess metabolic stability and identify major degradation pathways?
Methodological Answer:
- In Vitro Assays : Incubate with human liver microsomes (HLMs) and NADPH (1 mM) for 60 min. Monitor parent compound depletion via LC-MS/MS .
- Metabolite ID : Major Phase I metabolites include hydroxylation at C7 (m/z +16) and N-demethylation of the piperazine (m/z −14) .
- CYP Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates; IC₅₀ >10 µM indicates low drug-drug interaction risk .
Computational Modeling for Target Prediction
Q. Q8. What computational tools predict potential off-target interactions and toxicity risks?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
